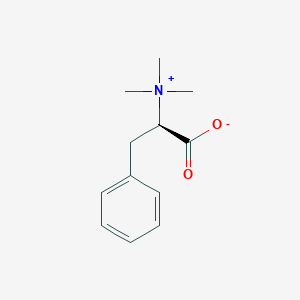

D-phenylalanine betaine

Description

Origin and Occurrence in Biological Systems

The presence of D-phenylalanine betaine (B1666868) in various biological systems is a subject of ongoing investigation, with current evidence pointing to both external and internal sources.

Natural Sources and Isolation

Phenylalanine betaine has been identified in and isolated from a limited number of natural sources. Bioassay-guided fractionation of an ethanol (B145695) extract from the truffle-mimicking mushroom, Astraeus pteridis, led to the isolation of phenylalanine betaine. researchgate.net It has also been reported to be isolated from the plant Antiaris africana. researchgate.net

The isolation and purification of betaines, including phenylalanine betaine, from natural sources typically involve a series of chromatographic techniques. Due to their polar nature, methods such as ion-exchange chromatography are often employed to separate these quaternary ammonium (B1175870) compounds. wikipedia.org More advanced methods like accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) have also been utilized to enhance the recovery of betaines from plant and other biological materials. nih.gov For instance, high-pressure CO2 + H2O extraction has been shown to increase the abundance of detected phenylalanine betaine compared to traditional aqueous methods. researchgate.net

Endogenous Presence and Detection in Biological Matrices

The endogenous presence of phenylalanine betaine, including the D-enantiomer, has been noted in mammalian systems, largely attributable to the metabolic activity of gut microbiota. Studies have shown that the consumption of whole grains, particularly rye bran, leads to an increased urinary excretion of several amino acid-derived betaines, including phenylalanine betaine, in mice. d-nb.info This suggests that gut bacteria can metabolize precursors from the diet to produce these compounds. d-nb.info In fact, phenylalanine betaine was not detected in the whole-grain bread samples themselves, indicating its synthesis by the microbiota after ingestion. researchgate.netd-nb.info

The detection and quantification of D-phenylalanine betaine in complex biological matrices such as urine, plasma, and tissue extracts present analytical challenges due to its chirality and the presence of its L-enantiomer. Advanced analytical techniques are required for accurate measurement. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like betaines, coupled with MS/MS for sensitive and selective detection. wikipedia.org

Chiral separation is necessary to distinguish between D- and L-phenylalanine betaine. This can be achieved using chiral chromatography techniques, such as HPLC with a chiral stationary phase or by using chiral derivatizing agents. researchgate.netresearchgate.net For instance, a UPC2 (Ultra-Performance Convergence Chromatography) method has been developed for the chiral separation of D- and L-phenylalanine methyl esters, demonstrating the potential for high-throughput chiral analysis. waters.com

Distinction and Relationship to Other Betaines and Phenylalanine Enantiomers

This compound is chemically defined by its relationship to its L-enantiomer and to the broader class of betaines.

This compound is the stereoisomer, or enantiomer, of L-phenylalanine betaine. uef.fi This means they are non-superimposable mirror images of each other, a difference that arises from the spatial arrangement of the groups attached to the chiral alpha-carbon of the phenylalanine backbone. numberanalytics.com While they share the same chemical formula and molecular weight, their three-dimensional structures can lead to different biological activities.

Phenylalanine betaine itself is classified as an amino acid betaine. hmdb.ca Betaines are a class of neutral chemical compounds with a positively charged cationic functional group, such as a quaternary ammonium group, which bears no hydrogen atom, and a negatively charged functional group, such as a carboxylate group. examine.com The most well-known betaine is trimethylglycine, often referred to simply as betaine, which is derived from the amino acid glycine (B1666218). examine.com this compound is thus distinguished from trimethylglycine by having a benzyl (B1604629) group as part of its side chain, originating from phenylalanine.

The relationship between D- and L-phenylalanine is that of enantiomers. L-phenylalanine is one of the 20 proteinogenic amino acids, meaning it is used in the synthesis of proteins in all living organisms. wikipedia.org D-phenylalanine, on the other hand, is not incorporated into proteins via the ribosomal machinery and is considered a "non-natural" or "D-amino acid." frontiersin.org

Historical Context of D-Amino Acid and Betaine Research

The study of this compound is built upon a long history of research into both D-amino acids and betaines.

The first amino acid, asparagine, was discovered in 1806. wikipedia.org Throughout the 19th and early 20th centuries, the other common amino acids were isolated and identified. wikipedia.org For a long time, it was believed that only L-amino acids were of biological importance.

The discovery of D-amino acids in biological systems was a significant finding that challenged the paradigm of L-amino acid homochirality in nature. Their presence was first reported in the 1950s in the blood of insects and mollusks. wikipedia.org In the mid-20th century, research revealed their existence in bacteria, plants, and other higher organisms. mdpi.com For example, D-alanine was found to be a growth factor for certain bacteria in 1945. jst.go.jp The first discovery of a free D-amino acid in mammals was D-aspartate in 1986. jst.go.jp

The history of betaine research dates back to the 19th century with the discovery of trimethylglycine in sugar beets (Beta vulgaris), from which the name "betaine" is derived. examine.comnih.gov Initially, the term "betaine" referred specifically to trimethylglycine. examine.com Over time, the definition expanded to include a whole class of similar compounds. examine.com Research into betaine has explored its roles as an osmoprotectant and a methyl group donor in metabolism. nih.govnih.gov The identification of a variety of amino acid-derived betaines, including those from proline, valine, and phenylalanine, particularly in the context of diet and gut microbiota interactions, represents a more recent area of investigation. uef.fi

Interactive Data Table: Properties of Phenylalanine Betaine

| Property | Value | Source |

| Chemical Formula | C12H17NO2 | biosynth.com |

| Molecular Weight | 207.27 g/mol | biosynth.com |

| IUPAC Name (L-form) | (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | uef.fi |

| Enantiomeric Relationship | This compound is the enantiomer of L-phenylalanine betaine. | uef.fi |

Interactive Data Table: Timeline of Key Discoveries

| Year | Discovery | Significance | Source |

| 1806 | Discovery of asparagine, the first amino acid. | Beginning of amino acid research. | wikipedia.org |

| 19th Century | Discovery of trimethylglycine (betaine) in sugar beets. | First identification of a betaine compound. | examine.comnih.gov |

| 1950s | First report of D-amino acids in insects and mollusks. | Challenged the paradigm of L-amino acid homochirality in animals. | wikipedia.org |

| 1986 | Discovery of free D-aspartate in mammals. | First identification of a free D-amino acid in mammalian tissues. | jst.go.jp |

| Recent Years | Identification of various amino acid-derived betaines, including phenylalanine betaine, in metabolomic studies. | Highlighting the role of diet and gut microbiota in producing novel metabolites. | uef.fi |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2R)-3-phenyl-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |

InChI Key |

XTFQIRIHLGODFV-LLVKDONJSA-N |

SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Isomeric SMILES |

C[N+](C)(C)[C@H](CC1=CC=CC=C1)C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving D Phenylalanine Betaine

Precursor Relationships and Derivation

The formation of D-phenylalanine betaine (B1666868) is intrinsically linked to the biosynthesis of its core components: the amino acid phenylalanine and the betaine group.

Phenylalanine Biosynthesis Pathways and Stereoisomeric Considerations

Phenylalanine is an essential aromatic amino acid that, in nature, is primarily synthesized by plants and microorganisms through the shikimate pathway. wikipedia.orgfrontiersin.org This multi-step metabolic route converts simple carbohydrate precursors into chorismate, a key intermediate for all three aromatic amino acids. frontiersin.orgnih.gov In most biological systems, it is the L-stereoisomer, L-phenylalanine, that is incorporated into proteins.

The D-stereoisomer, D-phenylalanine, does not typically participate in protein biosynthesis. wikipedia.org Its presence in nature can be attributed to several sources. It is found in small amounts in aged or processed food proteins and can be produced via conventional organic synthesis. wikipedia.org Crucially, many bacteria possess enzymes called amino acid racemases, which can interconvert L-amino acids and their D-enantiomers. nih.govwikipedia.org For instance, phenylalanine racemase can catalyze the conversion of L-phenylalanine to D-phenylalanine. wikipedia.orgoup.com This bacterial capability is a key source of D-amino acids in various environments, including the gut.

Betaine Moiety Integration Mechanisms

D-phenylalanine betaine is a zwitterionic compound formed by the addition of a betaine group (a trimethylated ammonium (B1175870) group) to the D-phenylalanine molecule. Current research indicates that this integration is not a primary host metabolic function but is largely mediated by the gut microbiota. d-nb.infonih.gov Studies have shown that diets enriched with cereal bran, a rich source of glycine (B1666218) betaine, lead to significantly elevated levels of other betainized compounds, including phenylalanine betaine, in the colon. d-nb.infonih.gov

This suggests a mechanism where gut microbes metabolize dietary betaines like glycine betaine and transfer the betaine moiety to other molecules, including amino acids. d-nb.info The levels of compounds like phenylalanine betaine are significantly lower in germ-free mice compared to conventional mice, further cementing the essential role of gut bacteria in their formation. d-nb.infonih.gov The specific microbial enzymes responsible for this transformation are an area of ongoing investigation.

Metabolic Transformations and Fate

Once formed, this compound is actively involved in the metabolic network of the gut, influencing both host and microbial processes.

Involvement in Gut Microbiota Metabolism

The gut microbiome is a critical hub for the metabolism of this compound, transforming it into other significant molecules and influencing the local microbial community.

This compound is recognized as a metabolic precursor to phenylacetylglutamine (B1677654) (PAGln), a compound linked to cardiovascular health. frontiersin.orgbevital.no The pathway involves the catabolism of phenylalanine by gut bacteria to produce phenylacetic acid (PAA). bevital.noacs.orgnih.gov This intermediate, PAA, is then absorbed by the host and undergoes conjugation with the amino acid glutamine in the liver and kidneys to form the final product, PAGln. frontiersin.orgbevital.noacs.org Therefore, the microbial production of phenylalanine derivatives like this compound directly contributes to the circulating pool of PAGln.

D-amino acids, including D-phenylalanine, play a fundamental role in bacterial physiology and ecology. wikipedia.orgfrontiersin.org A primary function is their incorporation into peptidoglycan, the essential polymer that forms the bacterial cell wall. nih.govfrontiersin.orgnih.gov D-amino acids like D-phenylalanine can be incorporated into the peptide side chains of peptidoglycan, often replacing the more common D-alanine. nih.govmedchemexpress.comtandfonline.com

This modification of the cell wall structure can impact bacterial growth, cell wall remodeling, and biofilm formation. medchemexpress.comtandfonline.comoup.com By altering this critical bacterial structure, the presence and metabolism of D-phenylalanine and its derivatives can influence the composition and stability of the microbial community within the gut. tandfonline.comoup.com For example, studies have shown that D-phenylalanine can inhibit biofilm development in certain bacterial species. oup.comnih.gov

Mammalian Metabolic Integration (Non-Human Models)

The metabolic integration of this compound in non-human mammals appears to be significantly influenced by the gut microbiota. Studies utilizing mouse models have demonstrated that the presence of phenylalanine betaine is linked to specific dietary inputs, particularly those rich in whole grains like rye bran. In diet-induced obese mice, phenylalanine betaine was identified in the colon content of animals fed diets enriched with rye bran, whereas it was absent in the control group on a high-fat diet. d-nb.info This suggests that components within the rye bran are likely precursors for the formation of phenylalanine betaine by the intestinal microbiota. d-nb.info

The gut microbiome is known to be crucial in the generation of a variety of circulating compounds derived from the metabolism of dietary constituents, including amino acids. aacrjournals.org While the precise microbial species and enzymatic pathways responsible for the synthesis of this compound are not fully elucidated, research points towards the conversion of dietary phenylalanine by gut bacteria. aacrjournals.org This biotransformation is a key step in its integration into the host's metabolic milieu. The appearance of phenylalanine betaine, along with other amino acid-derived betaines like tryptophan betaine and pipecolic acid betaine, was exclusively noted in bran-fed mice, reinforcing the concept of diet-dependent microbial production. d-nb.info

Excretion Pathways and Metabolic Profiling in Non-Human Organisms

Metabolic profiling in non-human models indicates that urinary excretion is a primary route for the elimination of this compound and its related metabolites. A non-targeted metabolomics study on mice fed high-fat diets supplemented with either intact or bioprocessed rye bran revealed a significant increase in the urinary excretion of several amino acid-derived betaines. biocrick.com

Among the compounds identified with markedly elevated levels in the urine of the rye bran-fed groups was phenylalanine betaine. biocrick.com This finding establishes a clear excretion pathway for this compound following its formation in the gut and subsequent absorption and circulation. The metabolic profiling highlighted a distinct signature associated with the consumption of rye bran, dominated by these betainized amino acids. biocrick.com

Table 1: Amino Acid-Derived Betaines Detected in Urine of Mice Fed Rye Bran This interactive table summarizes the key betaines identified in the study, showcasing the metabolic response to rye bran intake.

| Betaine Compound | Detected in Urine of Rye-Fed Mice |

| Proline Betaine | Yes |

| Alanine (B10760859) Betaine | Yes |

| Valine Betaine | Yes |

| Phenylalanine Betaine | Yes |

| Pipecolic Acid Betaine | Yes |

| Trigonelline | Yes |

| Glycine Betaine | No significant increase |

| Source: Adapted from findings in Molecular Nutrition & Food Research, 2015. biocrick.com |

Comparative Metabolism with L-Phenylalanine Betaine and Other Betaine Analogs

The metabolism of this compound can be contextualized by comparing it with its stereoisomer, L-phenylalanine betaine, and other betaine analogs like glycine betaine. L-phenylalanine betaine is the enantiomer of this compound, meaning they are mirror images of each other. nih.gov While specific metabolic studies on L-phenylalanine betaine are limited, the metabolism of D-amino acids in mammals is generally handled by the flavoenzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination. frontiersin.org However, the primary metabolic fate of phenylalanine betaine observed in mouse studies appears to be driven by gut microbiota, followed by urinary excretion, a pathway that may not be stereospecific. d-nb.infobiocrick.com

This contrasts sharply with the metabolism of glycine betaine, the most well-known betaine. Glycine betaine is a vital endogenous metabolite, acting as a critical osmoprotectant and a methyl donor in the methionine cycle for the conversion of homocysteine to methionine. nih.govresearchgate.net Its metabolism is deeply integrated into core mammalian pathways, particularly in the liver and kidneys. nih.govresearchgate.net Unlike phenylalanine betaine, which was not found to be significantly elevated in urine alongside glycine betaine in the rye bran study, glycine betaine levels are tightly regulated through both diet and endogenous synthesis from choline (B1196258). d-nb.inforesearchgate.net

The mouse studies that identified phenylalanine betaine also detected a suite of other amino acid-derived betaines, including those from proline, alanine, and valine. d-nb.infobiocrick.com This suggests a common metabolic paradigm for these compounds, likely involving microbial N-methylation of various dietary amino acids. The metabolic pathway of these analogs appears to be similar to that of phenylalanine betaine—formation by gut flora and subsequent excretion—rather than the systemic, functional roles characteristic of glycine betaine.

Table 2: Comparative Metabolic Features of Betaines This interactive table compares the known metabolic characteristics of this compound with glycine betaine.

| Feature | This compound | Glycine Betaine |

| Primary Origin | Likely microbial synthesis from dietary phenylalanine d-nb.info | Dietary intake and endogenous synthesis from choline researchgate.netnih.gov |

| Primary Role | Not fully established; identified as a urinary metabolite biocrick.com | Osmoprotectant, methyl group donor nih.govresearchgate.net |

| Key Metabolic Site | Gut (formation) d-nb.info | Liver, Kidney (functional metabolism) nih.gov |

| Excretion | Primarily urinary biocrick.com | Metabolized to dimethylglycine and further to glycine nih.gov |

| Source: Compiled from multiple research sources. d-nb.infobiocrick.comnih.govresearchgate.net |

Enzymatic and Molecular Interactions of D Phenylalanine Betaine

Interaction with Enzymes in Metabolic Pathways

The interaction of D-phenylalanine betaine (B1666868) with metabolic enzymes is a key aspect of its biological profile. These interactions can influence the synthesis of essential amino acids and are characterized by specific kinetic parameters.

Phenylalanine biosynthesis in plants and microorganisms occurs through the shikimate pathway, which converts primary metabolites into aromatic amino acids. frontiersin.org This pathway is critical as it channels carbon from photosynthesis and glycolysis toward the production of phenylalanine. frontiersin.org Phenylalanine is a precursor not only for protein synthesis but also for a multitude of secondary metabolites essential for plant growth and defense. frontiersin.org In plants, the synthesis of phenylalanine is followed by its conversion to trans-cinnamic acid, the first step in the phenylpropanoid pathway, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). frontiersin.org

While L-phenylalanine is the isomer used in protein synthesis and is the primary product of these biosynthetic pathways, the direct impact of D-phenylalanine betaine on the enzymes of this pathway, such as chorismate mutase or phenylalanine ammonia-lyase, is not extensively detailed in current research. frontiersin.orgwikipedia.org The biological functions of D-amino acids are generally less understood, though they are found in small amounts in aged or processed proteins. wikipedia.org

Enzyme kinetics studies provide insight into the efficiency and specificity of enzyme-substrate interactions. While direct and comprehensive kinetic data for this compound is limited, studies on related compounds and enzymes that act on D-phenylalanine offer valuable context.

For instance, D-amino acid dehydrogenase demonstrates broad substrate specificity and is active on D-phenylalanine, catalyzing its oxidative deamination. hmdb.ca In another context, studies on phenylalanine dehydrogenase from Thermoactinomyces intermedius have focused on altering its substrate specificity to improve its reactivity towards L-phenylalanine over L-tyrosine for biosensor applications. myu-group.co.jp An L-amino acid oxidase from Rhodococcus opacus also showed very broad substrate specificity, with low Kₘ-values for substrates like L-phenylalanine, indicating high affinity. researchgate.net Research on nonribosomal peptide synthetases has also involved altering active sites to change substrate specificity from D-phenylalanine to other amino acids. nih.govresearchgate.net

One study reported an inhibition constant (Kᵢ) for phenylalanine betaine (stereoisomer not specified) of 3.5 µM, suggesting potential antibacterial activity. biosynth.com

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| L-amino acid oxidase (Rhodococcus opacus) | L-phenylalanine | Kₘ | 15–30 µM | researchgate.net |

| Unnamed Enzyme | Phenylalanine betaine | Kᵢ | 3.5 µM | biosynth.com |

| Phenylalanine Dehydrogenase (Wild-Type) | L-tyrosine (relative to L-phenylalanine) | Relative Activity | 64.0% | myu-group.co.jp |

| Phenylalanine Dehydrogenase (N290D Mutant) | L-tyrosine (relative to L-phenylalanine) | Relative Activity | 1.5% | myu-group.co.jp |

Receptor Interactions and Signaling Pathways

This compound and its metabolites can influence cellular signaling, including pathways modulated by adrenergic receptors and those involved in neurotransmitter synthesis.

Research has identified that a metabolite of phenylalanine betaine, phenylacetylglutamine (B1677654) (PAGln), can directly interact with and activate adrenergic receptors. Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that are crucial regulators of cardiac function and other physiological processes. researchgate.net The signaling cascade typically involves the activation of adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). researchgate.netphysiology.org The activation of adrenergic receptors by a metabolite derived from phenylalanine betaine suggests an indirect mechanism by which this compound can influence sympathomimetic pathways. researchgate.net

The parent amino acid, L-phenylalanine, is a direct precursor for the synthesis of the monoamine neurotransmitters dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.org This conversion pathway begins with the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.gov In contrast, D-phenylalanine does not typically participate in protein biosynthesis but has been noted to have pharmacological activity at the niacin receptor 2. wikipedia.org

In non-human models such as the nematode C. elegans, there is evidence suggesting that betaine may function as a synaptically released neurotransmitter. elifesciences.org The expression of the betaine transporter SNF-3/BGT-1 in certain neurons, along with the vesicular transporter CAT-1/VMAT, points to a potential role for betaine in neurotransmission, possibly acting on betaine-gated ion channels. elifesciences.org While this research highlights a potential role for betaines in nervous system signaling, further investigation is needed to clarify the specific role of this compound in modulating neurotransmitter synthesis.

Molecular Chaperone Effects and Protein Stabilization

Betaines belong to a class of compounds known as osmolytes or chemical chaperones, which can stabilize proteins and assist in their proper folding. nih.govnih.gov These small molecules can protect cells and macromolecules from damage caused by environmental stresses like heat and high salinity. nih.govresearchgate.net

Glycine (B1666218) betaine, a well-studied osmolyte, has been shown to increase the stability of native proteins and assist in the refolding of unfolded polypeptides. nih.gov It can prevent protein aggregation under thermal stress and even activate molecular chaperone networks, such as those involving DnaK, GroEL, and ClpB, to enhance protein disaggregation and refolding. nih.govresearchgate.net The stabilizing effect of osmolytes is partly attributed to their preferential exclusion from the protein surface, a thermodynamic effect that favors the compact, native state of the protein. brieflands.comnih.gov

While much of the specific research has focused on glycine betaine, it is plausible that this compound shares these chemical chaperone properties due to its structural nature as a zwitterionic osmolyte. brieflands.comnih.gov The presence of the hydrophobic phenyl group, derived from phenylalanine—an amino acid also shown to have protein-stabilizing and anti-aggregation effects—may further influence its interactions with proteins. researchgate.net

| Compound | Effect | System/Model | Finding | Source |

|---|---|---|---|---|

| Glycine Betaine | Protein Stabilization | In vitro / E. coli | Prevents protein aggregation under thermal stress. | nih.gov |

| Glycine Betaine | Chaperone Activation | In vitro | Activates DnaK, GroEL, and ClpB chaperone networks. | nih.govresearchgate.net |

| Betaine | Protein Folding | Mouse Model | Prevents aggregation and improves transport of a mutant coagulation factor. | smw.ch |

| Phenylalanine | Protein Stabilization | In vitro (α-amylase) | Effective against thermal inactivation and amorphous aggregation. | researchgate.net |

| Glycerol, Proline, Glycine Betaine | Chaperone Activation | In vitro | Low concentrations activate molecular chaperones, likely by assisting local folding. | nih.gov |

Influence on Protein Structure and Function

This compound, a zwitterionic compound, possesses the potential for complex interactions that can influence the structure and subsequent function of proteins. The fundamental structure of betaines, characterized by a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group, allows for specific molecular interactions with protein residues.

The interaction of betaines with proteins is multifaceted. Glycine betaine (GB), the most studied compound in this class, is widely recognized as a protein stabilizer. rsc.org However, its behavior is not universally protective. Research has indicated that because GB contains a methylated ammonium moiety, it can engage in strong cation-π interactions with the sidechains of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. rsc.org This specific binding can lead to a destabilizing effect on proteins that rely heavily on a cluster of aromatic amino acids for their structural integrity. rsc.org This suggests that this compound, which contains both the betaine group and an aromatic phenyl ring, may have a similarly complex or even enhanced capacity for such interactions.

Molecular modeling and studies on related compounds provide further insight. Phenylalanine betaines are considered useful model systems for investigating the influence of hydroxyl groups on protein structure and function. Furthermore, molecular docking studies have shown that betaine molecules can establish electrostatic interactions with acidic amino acid residues, like aspartic acid, on enzyme surfaces.

Comparative Analysis with Glycine Betaine as an Osmolyte (Lack of Osmoprotection by Phenyl Betaines)

A primary role of many simple betaines, particularly glycine betaine, is to act as an osmolyte. Osmolytes are small solutes accumulated by cells under stress to maintain cell volume, turgor pressure, and protect macromolecules from denaturation without interfering with cellular functions. nih.govnih.gov Glycine betaine is a potent and widely utilized osmoprotectant in bacteria, plants, and animals, enabling survival in high-salinity or dehydrating environments. oup.comunl.edunih.govfrontiersin.org It is accumulated to high concentrations in osmotically stressed cells, where it can protect enzymes and maintain protein stability. unl.eduimrpress.com

In stark contrast, research indicates a significant lack of osmoprotective capability in betaines containing a phenyl group. A comparative study analyzing the osmoprotective properties of various betaine analogues on Staphylococcus aureus provided direct evidence for this functional divergence. The study found that while glycine betaine and other aliphatic betaines significantly increased the osmotolerance of the bacteria, the phenyl-containing variants did not. Specifically, the research noted that phenylalanine betaine, along with phenylglycine and N-phenylglycine betaines, failed to confer any protection against salt-induced osmotic stress. researchgate.net This suggests that the presence of the bulky, hydrophobic phenyl group on the betaine structure interferes with its ability to function as a compatible solute, distinguishing it functionally from the highly effective osmolyte, glycine betaine.

| Feature | Glycine Betaine | Phenylalanine Betaine |

| Primary Function | Potent Osmoprotectant oup.comnih.gov | Lacks Osmoprotective Function researchgate.net |

| Effect on Bacterial Growth in High Salt | Significantly enhances growth and tolerance oup.com | Does not confer salt protection researchgate.net |

| Chemical Structure | Trimethylated Glycine | Trimethylated Phenylalanine |

Potential as an Enkephalinase Inhibitor (D-Phenylalanine context)

The therapeutic potential of this compound may be hypothesized based on the established pharmacological activity of its parent amino acid, D-phenylalanine. D-phenylalanine is recognized as an inhibitor of enkephalinases, a class of enzymes responsible for the degradation of endogenous opioid peptides known as enkephalins. wikipedia.orgwikipedia.org

Enkephalins are neurotransmitters that play a role in the body's natural pain-relief and mood-regulating systems. By inhibiting the enzymes that break them down, such as carboxypeptidase A, enkephalinase inhibitors effectively increase the levels and duration of action of these peptides in the nervous system. wikipedia.orgclinmedjournals.org This mechanism is the basis for the analgesic and other neurological effects attributed to D-phenylalanine in various studies. wikipedia.orgnih.gov

While direct studies on the enkephalinase-inhibiting activity of this compound are not extensively documented in the available literature, its structural relationship to D-phenylalanine provides a rationale for investigating this potential. The core D-phenylalanine structure is retained within the this compound molecule. Therefore, it is plausible that this compound could interact with the active site of enkephalinase enzymes. However, some research in primate models has raised questions about the specific mechanisms and opiate-receptor-mediated effects of D-phenylalanine itself, suggesting that its action could be complex and possibly species-dependent. nih.gov Further research would be necessary to determine if this compound acts as an enkephalinase inhibitor and to what extent the addition of the trimethylated group influences this activity compared to D-phenylalanine.

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis Routes for D-Phenylalanine Betaine (B1666868)

The direct chemical synthesis of D-phenylalanine betaine from D-phenylalanine primarily involves the exhaustive N-methylation of the amino group. This transformation requires a suitable N-protected D-phenylalanine starting material to ensure the chirality is preserved and to avoid unwanted side reactions.

Common chemical synthesis strategies include:

Direct N-Methylation: This is a prevalent method for N-methylating amino acids. It typically involves treating an N-protected D-phenylalanine derivative with a strong base, such as sodium hydride (NaH), followed by a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). nih.govgoogle.comresearchgate.net The reaction is generally performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net The process can be challenging due to the potential for over-methylation and the use of toxic and hazardous reagents. nih.gov To achieve the trimethylated betaine structure, the reaction conditions must be controlled to drive the methylation to completion. The initial amino acid is often protected (e.g., with a tert-butyloxycarbonyl group, Boc) before methylation. google.com

Reductive Amination: Reductive methylation offers an alternative pathway for N-methylating amino acids. wiley.com This approach typically uses formaldehyde (B43269) in the presence of a reducing agent. wiley.com However, this method is more commonly applied for mono- or di-methylation and achieving the exhaustive trimethylation required for a betaine can be difficult and may require harsh conditions that could compromise the chiral integrity of the starting material. wiley.com

The synthesis of related N-acyl-β-phenylalanine derivatives has also been explored using methods like amidocarbonylation, which involves reacting phenylacetaldehyde, an amide (e.g., acetamide), and synthesis gas with a cobalt catalyst. google.com However, these routes produce racemic mixtures that require subsequent resolution to isolate the D-enantiomer. google.com After synthesis, purification is typically achieved through methods like crystallization or ion-exchange chromatography to isolate the final zwitterionic betaine compound.

Enantioselective Synthesis Strategies

Producing the optically pure D-enantiomer is a critical challenge. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, are particularly powerful for this purpose.

Phenylalanine Ammonia (B1221849) Lyases (PALs) are enzymes that naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. google.comCurrent time information in Bangalore, IN. While their natural preference is for the L-enantiomer, this activity can be harnessed to produce D-phenylalanine derivatives. In the reverse reaction, PALs can catalyze the addition of ammonia to cinnamic acids. wiley.com Although wild-type PALs have low selectivity for producing D-phenylalanine, some have been found to generate significant amounts of the D-enantiomer alongside the L-product, especially with cinnamic acids containing an electron-deficient aromatic ring. google.com Furthermore, protein engineering and directed evolution have been used to develop PAL variants with increased activity and selectivity towards the formation of D-phenylalanine derivatives. Current time information in Bangalore, IN.d-nb.info

A highly effective strategy for producing optically pure D-phenylalanine derivatives is through a one-pot cascade reaction involving deracemization. google.comCurrent time information in Bangalore, IN. This process starts with a racemic mixture of DL-phenylalanine or generates one in situ from a prochiral starting material like cinnamic acid. The core of this technique is the stereoselective removal of the unwanted L-enantiomer.

The typical cascade involves three key steps:

PAL-catalyzed Amination: Phenylalanine ammonia lyase (PAL) catalyzes the amination of a cinnamic acid derivative, producing a racemic or nearly racemic mixture of L- and D-phenylalanine derivatives. google.comCurrent time information in Bangalore, IN.

Stereoselective Oxidation: An L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) is introduced into the system. nih.govCurrent time information in Bangalore, IN. This enzyme selectively oxidizes the L-enantiomer of the phenylalanine derivative to its corresponding α-imino acid, leaving the D-enantiomer untouched. Current time information in Bangalore, IN.

Non-selective Reduction: The α-imino acid is non-selectively reduced back to the racemic amino acid by a chemical reducing agent, such as an ammonia-borane complex (NH₃:BH₃), which is compatible with the enzymes and reaction conditions. nih.govCurrent time information in Bangalore, IN.

This cycle continuously consumes the L-enantiomer and regenerates the racemic mixture, effectively funneling the entire starting material pool towards the desired D-enantiomer, which accumulates in high yield and high enantiomeric excess (ee). google.comCurrent time information in Bangalore, IN. This approach has been successfully applied to a range of cinnamic acids to produce various D-phenylalanine derivatives with excellent optical purity. google.com

Table 1: Chemoenzymatic Deracemization for the Synthesis of D-Phenylalanine Derivatives This table summarizes results from a one-pot cascade system coupling PAL amination with deracemization using L-amino acid deaminase (LAAD) and a chemical reductant.

| Starting Substrate (Cinnamic Acid Derivative) | D-Phenylalanine Product | Conversion (%) google.com | Enantiomeric Excess (ee %) google.com |

| p-Nitrocinnamic acid | D-p-Nitrophenylalanine | 71 | 96 |

| p-Chlorocinnamic acid | D-p-Chlorophenylalanine | 63 | >99 |

| p-Bromocinnamic acid | D-p-Bromophenylalanine | 65 | >99 |

| p-Iodocinnamic acid | D-p-Iodophenylalanine | 60 | >99 |

| p-Trifluoromethylcinnamic acid | D-p-Trifluoromethylphenylalanine | 55 | >99 |

Biotechnological Production and Fermentation

Biotechnological routes offer a promising alternative to chemical synthesis, leveraging microbial metabolism to produce complex molecules. While direct fermentative production of this compound has not been extensively documented, related processes provide a strong proof of concept.

Fungal fermentation is a viable method for producing various betaine structural analogs. Research has shown that fermenting edible seaweed, such as Neopyropia yezoensis, with the fungus Aspergillus oryzae leads to the significant production of compounds like glycine (B1666218) betaine, stachydrine, and carnitine. researchgate.netnih.govgoogle.com Metabolomic analysis of this process revealed that betaine was generated from its precursor, choline (B1196258), during the late stages of fungal growth (12-24 hours). researchgate.netnih.gov This demonstrates that fungi possess the metabolic pathways necessary for synthesizing betaine-type molecules from available precursors. This principle could potentially be applied to produce this compound if a suitable microbial host were provided with D-phenylalanine or a precursor.

Metabolic engineering of microbial strains, particularly Escherichia coli and Corynebacterium glutamicum, is a well-established industrial strategy for the large-scale production of amino acids, including L-phenylalanine. researchgate.netnih.govfrontiersin.org These processes involve genetically modifying the host's metabolic pathways to enhance the flux towards the desired amino acid by overexpressing key biosynthetic enzymes and deleting competing pathways. frontiersin.org

This technology has been extended to the production of non-natural amino acids. For instance, E. coli has been engineered to produce D-phenylalanine derivatives through biocatalytic cascades that couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase or dehydrogenase. Such whole-cell systems can convert racemic mixtures or L-amino acids into the corresponding D-enantiomers with high enantiomeric excess (>99% ee).

A potential future strategy for the biotechnological production of this compound would involve a multi-step process in an engineered microbe:

Engineer a host strain (e.g., E. coli) to overproduce D-phenylalanine using engineered D-amino acid dehydrogenases or transaminases.

Introduce heterologous enzymes capable of N-methylation, such as methyltransferases, that can act on D-phenylalanine to sequentially add three methyl groups, converting it to this compound. The biosynthesis of other N-methylated amino acids has already been demonstrated in engineered bacteria. nih.gov

This combined approach would leverage the power of microbial fermentation for precursor supply and specific enzymatic conversions to achieve the synthesis of the target molecule in a single, contained bioprocess.

Advanced Analytical Methods for D Phenylalanine Betaine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation, identification, and quantification of D-phenylalanine betaine (B1666868). The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question, such as distinguishing between enantiomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of highly polar compounds like D-phenylalanine betaine, which are often poorly retained on traditional reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.

Principle of Separation: In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk mobile phase, which is rich in organic solvent. The separation is based on a combination of partitioning, ion exchange, and hydrogen bonding interactions. For this compound, its zwitterionic nature at certain pH values allows for strong hydrophilic interactions, leading to good retention and separation from less polar matrix components.

Research Findings: While direct studies on this compound are specific, the methodology is well-established for related compounds like betaine and various amino acids. HILIC-MS/MS methods have been developed for the simultaneous quantification of multiple polar analytes in complex biological samples, such as plasma, without the need for derivatization. thermofisher.commdpi.com The use of a mass spectrometer allows for highly selective and sensitive detection, overcoming challenges of incomplete chromatographic separation in complex matrices. thermofisher.com For instance, a study on 48 endogenous amino acids and related compounds in human plasma demonstrated the effectiveness of a HILIC-MS/MS method that was both reliable and efficient, requiring only simple sample pretreatment. mdpi.comresearchgate.net

Table 1: HILIC-MS/MS Method Parameters for Betaine Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Amide, Silica, or Zwitterionic functionalized columns |

| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) formate/acetate) |

| Mobile Phase B | Acetonitrile |

| Gradient | High organic to increasing aqueous |

| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Gas Chromatography-Mass Spectrometry (GC/MS) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like amino acids and their derivatives. Therefore, a crucial prerequisite for the GC/MS analysis of this compound is a derivatization step to increase its volatility and thermal stability.

Derivatization Process: Derivatization chemically modifies the analyte to make it amenable to GC analysis. For amino acids, this typically involves converting the polar carboxyl and amino groups into less polar, more volatile esters and amides. Common derivatization agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace active hydrogens with nonpolar groups. sigmaaldrich.com

Research Findings: Studies have shown that derivatization with agents such as MTBSTFA allows amino acids to be analyzed by GC-MS, producing characteristic fragments that facilitate identification. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization and maximize the response of the derivatives. sigmaaldrich.comnih.gov For example, a method for analyzing phenylalanine and tyrosine in neonatal blood spots involved derivatization with MTBSTFA at 120°C for 30 minutes, followed by GC-MS analysis in selected ion monitoring (SIM) mode for sensitive quantification. nih.gov However, matrix effects can be a significant challenge in GC-MS profiling, potentially causing signal suppression or enhancement, particularly for amino acids. mdpi.com

Table 2: Common Derivatization Agents for GC/MS of Amino Acids

| Derivatization Agent | Target Functional Group | Resulting Derivative |

|---|---|---|

| MTBSTFA | -COOH, -NH2, -OH, -SH | tert-butyldimethylsilyl (TBDMS) |

| MSTFA | -COOH, -NH2, -OH, -SH | Trimethylsilyl (TMS) |

| Alkyl Chloroformates | -NH2, -COOH | Alkoxycarbonyl alkyl ester |

Distinguishing between D- and L-enantiomers of phenylalanine and its derivatives is critical in many biological studies. This can be achieved using chiral chromatography coupled with sensitive detection methods like Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF/MS) or Liquid Chromatography with Fluorescence Detection (LC-FLD).

LC-TOF/MS: LC-TOF/MS provides high mass accuracy and resolution, allowing for the confident identification of compounds based on their exact mass. While not inherently chiral, when coupled with a chiral column, LC-TOF/MS can separate and identify enantiomers. A study reported the measurement of phenylalanine isotope ratios using LC/TOF-MS without derivatization, demonstrating the technique's accuracy and suggesting its utility as an alternative to GC/MS. nih.gov

LC-FLD for Enantiomers: For enhanced sensitivity, especially at trace levels, pre-column derivatization with a fluorescent tag is often employed. Reagents like o-phthalaldehyde (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the primary amino group of phenylalanine to produce highly fluorescent derivatives. rsc.orgtmu.edu.tw These derivatives can then be separated on a chiral stationary phase. One method described the chiral resolution of racemic phenylalanine in physiological samples by derivatization with OPA, followed by separation on a β-Cyclobond column and fluorescence detection. rsc.org Another approach used Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) as a chiral derivatizing agent, allowing for the separation of amino acid enantiomers on a standard reversed-phase column followed by LC/MS/MS analysis. mdpi.com

Table 3: Comparison of LC-TOF/MS and LC-FLD for Enantiomer Analysis

| Feature | LC-TOF/MS | LC-FLD (with derivatization) |

|---|---|---|

| Principle | Separation on chiral column, detection by exact mass | Derivatization with fluorescent tag, separation on chiral column, fluorescence detection |

| Selectivity | High (based on mass-to-charge ratio) | High (based on fluorescence and retention time) |

| Sensitivity | Good | Excellent (often lower detection limits) |

| Derivatization | Not always required | Required |

| Application | Isotope ratio measurements, identification | Trace level quantification in biological fluids |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low operational costs, and minimal sample preparation. nih.gov It can be used for the qualitative and quantitative analysis of this compound.

Methodology: In HPTLC, a small amount of the sample is applied as a band onto a high-performance plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential migration of the analytes. After development, the plate is dried, and the separated bands are visualized and quantified using a densitometer.

Research Findings: HPTLC methods have been successfully developed for the analysis of betaine in plant extracts. researchgate.net For instance, a method using a mobile phase of methanol-water (85:15, v/v) allowed for the separation of betaine with an Rf value of 0.55. researchgate.net Similarly, a method for the analysis of phenylalanine and tyrosine in human serum used a mobile phase of acetonitrile: ethanol (B145695): 25% ammonia (B1221849) solution: ethyl acetate (6.5: 1.5: 1: 0.5), achieving good separation with Rf values of 0.55 for phenylalanine and 0.39 for tyrosine. nih.gov Quantification is typically performed by densitometric scanning at a specific wavelength where the analyte absorbs light.

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide valuable information about the chemical environment of the atoms within this compound.

Principle: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing information about its functional group and position in the molecule. The splitting pattern (multiplicity) of a signal in ¹H NMR arises from spin-spin coupling with neighboring protons, revealing connectivity.

Structural Elucidation of this compound:

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the phenyl group (typically in the aromatic region, ~7.3-7.5 ppm), the protons of the ethyl bridge, the methine proton adjacent to the carboxyl and quaternary ammonium groups, and a prominent singlet for the nine equivalent protons of the three methyl groups of the betaine moiety. hmdb.canih.gov

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carboxyl carbon, the carbons of the phenyl ring, the aliphatic carbons of the phenylalanine backbone, and the carbons of the N-methyl groups.

Predicted and experimental NMR data for related compounds like betaine and phenylalanine are available in databases and serve as a reference for interpreting the spectra of this compound. hmdb.cachemicalbook.comfoodb.ca

Table 4: Predicted ¹H NMR Chemical Shifts for Phenylalanine Betaine Structure

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl group (C₆H₅) | ~7.3-7.5 | Multiplet |

| Methylene (-CH₂-) | ~3.2-3.4 | Multiplet |

| Methine (-CH-) | ~4.0-4.2 | Multiplet |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) serves as a fundamental analytical technique for the characterization of this compound, providing critical information on its molecular weight and structure. When coupled with liquid chromatography (LC), LC-MS allows for the separation of this compound from complex matrices prior to detection. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For L-phenylalanine betaine, the precursor ion [M+H]+ has been identified at an m/z of 208.133193969727. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers superior mass accuracy, enabling the determination of the elemental composition of this compound with high confidence. This technique is crucial for distinguishing between compounds with similar nominal masses. The high-resolution capabilities of instruments like the LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) can provide precise mass measurements, confirming the molecular formula of the compound. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound. In this technique, the precursor ion is isolated and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, in the analysis of aromatic amino acids like phenylalanine, MS/MS can be used to differentiate between isomers. researchgate.net The combination of chromatography with tandem mass spectrometry is a powerful tool for the sensitive detection of betaines. nih.govresearchgate.net

Differentiating between D- and L-enantiomers of phenylalanine derivatives using mass spectrometry alone is challenging because they have identical masses. However, when combined with chiral separation techniques or by using a chiral reference compound, MS can distinguish between diastereomeric complexes. For example, the formation of diastereomeric complexes with a chiral reference and a metal ion, such as copper(II), can produce ions with different collision cross-sections, which can then be separated and identified using ion mobility-mass spectrometry (IM-MS). researchgate.net

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C12H17NO2 | Computed | nih.gov |

| Molecular Weight | 207.27 g/mol | Computed | nih.gov |

| Precursor Ion [M+H]+ (m/z) | 208.133193969727 | LC-ESI-QTOF | nih.gov |

| MS Level | MS1, MS2 | LC-MS | nih.gov |

X-ray Crystallographic Analysis for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique can provide precise information about its molecular geometry, conformation, and the arrangement of molecules in the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute configuration. This is crucial for confirming the enantiomeric purity of a sample. The analysis of a single crystal of a D-phenylalanine derivative, such as phenylalanine-2,5-xylenesulfonate, has been shown to crystallize in a specific space group, providing detailed structural information. researchgate.net This demonstrates the power of the technique to elucidate the solid-state structure of complex chiral molecules.

Extraction and Sample Preparation Protocols

Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE)

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is an efficient method for extracting compounds from solid or semi-solid samples. wikipedia.org This technique utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time and solvent consumption compared to traditional methods. wikipedia.orgthermofisher.com ASE has been successfully applied for the extraction of betaine from various matrices. nih.govresearchgate.net For the extraction of this compound, ASE could be optimized by selecting appropriate solvents (such as methanol or methanol-water mixtures), temperature, and pressure to achieve high recovery. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.commdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a different solvent. SPE is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com For this compound, which is a polar compound, a reverse-phase SPE cartridge could be used to separate it from non-polar impurities, or an ion-exchange SPE could be employed based on its zwitterionic nature. mdpi.com ASE is often coupled with SPE to provide a clean extract suitable for subsequent analysis. nih.govresearchgate.net

| Technique | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure. wikipedia.org | Fast, efficient, reduced solvent use. thermofisher.com | Optimization of solvent, temperature, and pressure is required. Potential for thermal degradation if the compound is unstable. |

| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid phase. sigmaaldrich.com | High recovery, concentration of analyte, removal of interferences. mdpi.com | Choice of sorbent (e.g., reversed-phase, ion-exchange) is critical for selective extraction. |

| Enzyme-Based Extraction | Uses enzymes to break down cell walls to release compounds. nih.gov | Mild conditions, high specificity. | Requires specific enzymes and optimization of conditions like temperature and pH. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. wikipedia.org | Environmentally friendly, highly selective by tuning pressure and temperature. wikipedia.org | May require a co-solvent (e.g., ethanol) to extract polar betaines. mdpi.com |

Enzyme-Based and Supercritical Fluid Extraction Methods for Betaines

Enzyme-based extraction is a mild and often highly specific method that can be used to isolate betaines from biological matrices. This technique typically involves the use of enzymes to break down cell walls, which facilitates the release of intracellular compounds like betaines. nih.gov For instance, optimal conditions for enzyme-based extraction of betaines from plant sources have been established, specifying enzyme concentration, temperature, and duration. nih.gov This method's gentle nature is advantageous for thermally unstable compounds.

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. wikipedia.org SFE is advantageous because the solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction. wikipedia.org While supercritical CO2 is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol or methanol, to enhance the extraction of more polar compounds like betaines. mdpi.com SFE is a rapid process and leaves behind no solvent residue, resulting in a pure extract. This method has been applied to the extraction of various bioactive compounds from natural sources. nih.gov

Considerations for Racemization in Hydrolysis

When analyzing for this compound, especially in complex samples like proteins or peptides that require hydrolysis to release the compound, the risk of racemization must be carefully considered. Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).

The degree of racemization during the hydrolysis of peptides is dependent on factors like temperature, time, and pH. uniumbioscience.com Studies have shown that increasing the temperature and duration of hydrolysis leads to increased racemization of amino acids, including phenylalanine. uniumbioscience.com For example, the racemization of phenylalanine in the sweetener aspartame was found to be significantly faster at 100°C and neutral pH compared to acidic pH. pnas.orgnih.gov It has been reported that amino acids bound in a peptide racemize faster than free amino acids. uniumbioscience.com Therefore, analytical methods for this compound must employ hydrolysis conditions that minimize racemization to ensure accurate quantification of the D-enantiomer. This might involve using lower temperatures for longer times or exploring alternative, milder hydrolysis methods.

Omics Approaches

"Omics" technologies, such as metabolomics, provide a powerful, holistic approach to studying the role and effects of compounds like this compound in biological systems. nih.govfrontiersin.org Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, offering a functional readout of the cellular state.

A multiplatform metabolomics approach, combining techniques like GC-MS and NMR, could be used to characterize the metabolic disturbances associated with the presence of this compound. nih.gov For example, metabolomics has been used to study phenylketonuria (PKU), a metabolic disorder related to phenylalanine, by analyzing plasma and urine to identify changes in various metabolic pathways. nih.govresearchgate.net

By applying metabolomics, researchers could investigate how this compound is metabolized and how it influences other metabolic pathways. For instance, betaine is known to be involved in one-carbon metabolism as a methyl donor. mdpi.commdpi.com Omics studies could elucidate whether this compound participates in similar pathways and what its downstream effects are. Integrative multi-omics approaches, combining data from metabolomics with genomics, transcriptomics, and proteomics, can provide a more comprehensive understanding of the biological impact of this compound. nih.govmdpi.com

Non-Targeted Metabolomics and Metabolite Profiling

Non-targeted metabolomics aims to comprehensively measure all detectable small molecules in a biological sample. This hypothesis-generating approach is instrumental in identifying novel biomarkers and understanding metabolic dysregulation in disease. In the context of this compound, non-targeted metabolomics would facilitate its identification and quantification in various biological matrices, shedding light on its metabolic fate and associations with other compounds.

Metabolite profiling, a key component of non-targeted metabolomics, involves the systematic identification and quantification of a suite of metabolites. This can reveal significant alterations in metabolic pathways. For instance, studies have utilized metabolomic profiling to investigate changes in phenylalanine metabolism in neurodegenerative diseases like Parkinson's disease. frontiersin.orgnih.gov Such analyses have revealed shifts in phenylalanine degradation pathways, highlighting the potential for metabolomics to uncover disease-related metabolic reprogramming. frontiersin.orgnih.gov While not directly focused on this compound, these studies exemplify the methodology that could be applied to investigate its metabolic significance.

The general workflow for non-targeted metabolomics and metabolite profiling typically involves:

Sample Preparation: Extraction of metabolites from biological samples such as plasma, urine, or tissue.

Analytical Measurement: Often employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to separate and detect a wide range of metabolites.

Data Processing: Alignment of chromatograms, peak detection, and initial metabolite identification against spectral databases.

Statistical Analysis: Multivariate statistical methods are used to identify significant differences in metabolite levels between experimental groups.

Through such comprehensive profiling, the presence and concentration of this compound could be correlated with specific physiological states or disease conditions, paving the way for further targeted research.

Metabolome-Wide Association Studies (MWAS) in Non-Human Primates

Metabolome-Wide Association Studies (MWAS) are employed to identify associations between variations in metabolite levels and specific traits or diseases across a population. Conducting such studies in non-human primates is particularly valuable due to their physiological and genetic similarity to humans, as well as the ability to control for dietary and environmental variables that can confound human studies. nih.gov

A notable MWAS investigated the plasma metabolome of common marmosets (Callithrix jacchus) to identify metabolites correlating with phenylalanine concentrations. nih.govnih.gov While this study did not specifically identify this compound, it provides a framework for how such a study could be approached and highlights the types of associations that can be uncovered. The study utilized high-resolution metabolomics to analyze over 5,000 chemical features in the plasma of 50 marmosets. nih.govnih.gov

The findings revealed both positive and negative correlations between phenylalanine and a range of other metabolites, including endogenous compounds, as well as those of dietary, microbial, and environmental origin. nih.govnih.gov This suggests that various factors can influence phenylalanine utilization and metabolism. nih.govnih.gov

Table 1: Correlations of Phenylalanine with Other Metabolites in Common Marmosets

| Correlating Metabolite | Type of Correlation | Potential Origin/Significance |

|---|---|---|

| Phenylpyruvate | Positive | Metabolite of Phenylalanine |

| Phenyllactate | Positive | Metabolite of Phenylalanine |

| Tyrosine | Positive | Amino acid derived from Phenylalanine |

| Various Essential Amino Acids | Positive | Indicative of general protein metabolism |

| Dietary Compounds | Positive & Negative | Highlights the influence of diet on amino acid levels |

| Microbial Metabolites | Positive & Negative | Shows the impact of the gut microbiome |

| Environmental Agents | Positive & Negative | Reflects exposure to external chemicals |

This table is a representation of the types of findings from the study and not an exhaustive list of all correlations found.

The study underscored the potential for chemicals with structural similarity to phenylalanine to impact its utilization. nih.govnih.gov This is particularly relevant for this compound, which shares a core structure with phenylalanine. An MWAS approach in a non-human primate model could therefore be a powerful strategy to elucidate the biological interactions and significance of this compound.

Chemical Compounds Mentioned

No Publicly Available Research Found for "this compound"

Following a comprehensive review of scientific literature, no specific research data was found for the chemical compound “this compound.” Consequently, it is not possible to provide an article detailing its research applications in non-human biological systems as requested.

The search for information on "this compound," including under its potential chemical name N,N,N-trimethyl-D-phenylalanine, did not yield studies corresponding to the required sections on microbial systems or animal model research. The existing body of scientific literature focuses extensively on the individual compounds, D-phenylalanine and betaine , but not on the synthesized compound specified.

Therefore, the following sections of the requested article cannot be developed due to a lack of available scientific evidence:

Research Applications in Non Human Biological Systems6.1. Studies in Microbial Systems

Plant Systems Research

Currently, there is a lack of specific studies identifying the natural occurrence or detailing the metabolic pathways and physiological effects of D-phenylalanine betaine (B1666868) in plants. The biological functions of D-amino acids in plants are still an emerging field of study, and while L-phenylalanine is a crucial component of plant metabolism, the roles of its D-enantiomer are less understood. wikipedia.orgwebmd.com

Roles in Plant Metabolism and Stress Response

Although direct evidence for D-phenylalanine betaine is scarce, the extensive research on glycine (B1666218) betaine, another quaternary ammonium (B1175870) compound, offers a framework for understanding the potential roles of betaines in plant physiology, particularly in response to environmental stress. nih.govresearchgate.net

Betaines are well-documented as compatible solutes or osmoprotectants. nih.gov Plants accumulate these compounds to cope with abiotic stresses such as drought, salinity, and extreme temperatures. nih.govresearchgate.net The primary functions attributed to glycine betaine, which could be extrapolated to other betaine structures, include:

Osmotic Adjustment: By accumulating in the cytoplasm, betaines help to maintain cellular water potential and turgor pressure under conditions of high salinity or drought, thus protecting cellular structures and functions. doraagri.com

Protection of Cellular Components: Glycine betaine is known to stabilize the structures of proteins and enzymes, as well as cellular membranes, against the denaturing effects of stress. nih.gov It plays a crucial role in protecting the photosynthetic machinery, particularly Photosystem II, from stress-induced damage. nih.gov

Scavenging of Reactive Oxygen Species (ROS): Abiotic stress often leads to the overproduction of ROS, which can cause significant oxidative damage to cells. Glycine betaine has been shown to enhance the activity of antioxidant enzymes, helping to mitigate this damage. nih.govdoraagri.com

The precursor molecule, L-phenylalanine, is a central amino acid in plant metabolism. It serves as a building block for proteins and is a key precursor for a vast array of secondary metabolites through the phenylpropanoid pathway. frontiersin.orgnih.gov These metabolites include flavonoids, lignins, and phytoalexins, which are vital for plant growth, development, and defense against pathogens and environmental stressors. frontiersin.orgnih.gov While the metabolic fate of D-phenylalanine in plants is not as well-defined, its presence could potentially influence these pathways.

Table 1: Documented Effects of Glycine Betaine on Plants Under Abiotic Stress

| Stress Type | Plant Species | Observed Effects of Glycine Betaine Application/Accumulation | Reference |

| Drought | Maize (Zea mays L.) | Increased concentration of osmolytes, enhanced mechanisms involved in growth and yield production. | nih.gov |

| Salinity | Mung Bean, Tomato | Stabilization of photosynthetic pigments, net photosynthetic rate, and chlorophyll (B73375) fluorescence; promotion of plant growth. | nih.gov |

| Heavy Metal | Various | Enhancement of antioxidant enzyme activities, stabilization of photosynthetic machinery, regulation of osmotic balance, improvement in root and shoot growth. | doraagri.com |

| Temperature | Various | Protection against denaturation of enzymes and proteins, maintenance of cell turgor pressure. | frontiersin.org |

Cultivation and Extraction from Botanical Sources

Due to the lack of confirmed natural sources of this compound in the plant kingdom, there are no established protocols for its cultivation or extraction from botanical materials.

However, the methods used for the extraction of other betaines, such as glycine betaine from sugar beets (Beta vulgaris), provide a general methodology that could be adapted if a plant source of this compound were to be identified. nih.govnih.gov These general extraction techniques include:

Liquid-Solid Extraction: This involves the use of solvents like methanol, ethanol (B145695), or water to extract betaines from dried and ground plant material. nih.gov

Chromatographic Separation: Techniques such as ion-exchange chromatography are often employed to separate betaines from other plant compounds in the extract. google.com

Advanced Extraction Methods: More modern techniques like Accelerated Solvent Extraction (ASE) and methods coupled with Solid-Phase Extraction (SPE) have been developed for more efficient and cleaner extraction of betaines from plant matrices. nih.govnih.gov

The detection and quantification of betaines in plant extracts are typically performed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with mass spectrometry for precise identification. nih.govresearchgate.netresearchgate.net

Table 2: General Methods for Betaine Extraction from Plant Material

| Extraction Step | Method | Description | Reference |

| Initial Extraction | Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures with common solvents (e.g., water, methanol) to quickly extract compounds from a solid matrix. | nih.gov |

| Liquid-Solid Extraction | Involves soaking the plant material in a solvent to dissolve the target compounds. | nih.gov | |

| Purification/Separation | Solid-Phase Extraction (SPE) | A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds according to their physical and chemical properties. | nih.govnih.gov |

| Ion-Exchange Chromatography | Separates ions and polar molecules based on their affinity to the ion exchanger. | google.com | |

| Analysis | High-Performance Liquid Chromatography (HPLC) | A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. | researchgate.net |

| Capillary Electrophoresis (CE) | A technique that separates components of a mixture on the basis of their size and electrical charge. | researchgate.net |

Theoretical and Computational Studies of D Phenylalanine Betaine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as a "computational microscope" to visualize and understand the behavior of molecules over time. For D-phenylalanine betaine (B1666868), these techniques can predict its most stable three-dimensional structure and explore its flexibility in various environments.

MD simulations of amino acids and their derivatives often reveal the influence of the surrounding solvent on their conformation. For instance, simulations of phenylalanine in aqueous solutions have shown that the hydrophobic phenyl group influences the local water structure. nih.gov While specific MD studies on D-phenylalanine betaine are not extensively documented in publicly available literature, general principles from simulations of similar zwitterionic molecules can be inferred. The presence of the permanently charged quaternary ammonium (B1175870) group and the carboxylate group would lead to strong interactions with polar solvents like water.

These simulations typically involve defining a force field, a set of parameters that describe the potential energy of the system based on the positions of its atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

Table 1: Representative Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy function of the system. | AMBER, CHARMM, GROMOS |

| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |

| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT, NVT |

| Simulation Time | Duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Integration Timestep | Time interval for calculating forces and updating positions. | 1-2 femtoseconds (fs) |

These simulations can reveal key conformational details, such as the dihedral angles of the backbone and the orientation of the phenyl side chain. The flexibility of these regions is crucial for how the molecule might interact with biological targets. nih.gov

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For this compound, SAR analyses would explore how modifications to its structure affect its interactions with a particular biological target. Although specific SAR studies on this compound are sparse in the available literature, research on related N-acyl-D-phenylalanine derivatives provides valuable insights.

For example, studies on N-benzoyl-D-phenylalanine have shown that the stereochemistry at the alpha-carbon is crucial for its biological activity. nih.gov Furthermore, modifications to the phenyl ring, such as the introduction of substituents, can significantly alter the compound's potency and affinity for its target. nih.gov The lipophilicity of the molecule, which is influenced by features like the benzene (B151609) ring, has also been identified as an important factor. nih.gov

An SAR analysis of this compound would systematically consider the importance of:

The Quaternary Ammonium Headgroup: The permanent positive charge and the methyl groups are key features. Altering the size of the alkyl groups could impact steric hindrance and binding affinity.

The Carboxylate Group: The negative charge is critical for electrostatic interactions. Esterification of this group would likely alter its binding properties.

The Phenyl Side Chain: The size, shape, and electronic properties of the aromatic ring are important for hydrophobic and aromatic interactions.

The D-Configuration: The stereochemistry is often a critical determinant of biological activity, as biomolecules are chiral.

Table 2: Hypothetical SAR Insights for this compound

| Structural Feature | Potential Impact of Modification | Rationale |

| Trimethylammonium Group | Reduced activity upon substitution with smaller/larger alkyl groups. | Optimal size and charge distribution for target binding. |